molecular formula C8H10BrClN2 B13425792 1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

Cat. No.: B13425792
M. Wt: 249.53 g/mol
InChI Key: NXFMNVXAGPGMIM-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine and cyclopropane, characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an amine group attached to the cyclopropane ring

Preparation Methods

The synthesis of 1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed. This can be achieved using reagents like diazomethane or Simmons-Smith reagent.

    Amination: The cyclopropane derivative is then aminated to introduce the amine group. This step often involves the use of ammonia or an amine source under suitable reaction conditions.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of N-oxides, while reduction can yield dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

NXFMNVXAGPGMIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Br)N.Cl

Origin of Product

United States

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